2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine
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Overview
Description
2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine is an organic compound with the molecular formula C8H9F3N2. It is a derivative of benzene, featuring two amino groups at the 1 and 3 positions, a methyl group at the 2 position, and a trifluoromethyl group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine typically involves the following steps:
Nitration: The starting material, 2-methyl-5-(trifluoromethyl)benzene, undergoes nitration to introduce nitro groups at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce new functional groups in place of the trifluoromethyl group .
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1,3-phenylenediamine
- 2-(Trifluoromethyl)-1,4-phenylenediamine
- 3,5-Diaminobenzotrifluoride
Uniqueness
2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-4-6(12)2-5(3-7(4)13)8(9,10)11/h2-3H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRFBVFHAUUVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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